methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This particular compound features a fluorine atom at the 7th position, a methoxy group at the 4th position, and a carboxylate ester group at the 2nd position of the indole ring system. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available indole or its derivatives.
Methoxylation: The methoxy group at the 4th position is introduced via O-methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Carboxylation: The carboxylate ester group at the 2nd position is introduced through a carboxylation reaction, often using reagents like carbon monoxide in the presence of a palladium catalyst.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing the above synthetic routes for higher yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the indole core to various oxidized derivatives, such as indole-2-carboxylic acid.
Reduction: Reduction reactions can reduce the carboxylate ester group to an alcohol.
Substitution: Substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid
Reduction: 7-fluoro-4-methoxy-1H-indole-2-ol
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. This compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its structural similarity to other biologically active indoles makes it a candidate for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate exerts its effects depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
7-fluoro-4-methoxy-1H-indole: Lacks the carboxylate ester group.
4-methoxy-1H-indole-2-carboxylate: Lacks the fluorine atom at the 7th position.
7-fluoro-1H-indole-2-carboxylate: Lacks the methoxy group at the 4th position.
Uniqueness: Methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate is unique due to the combination of fluorine and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound's diverse applications and unique properties make it a valuable subject of study in various scientific fields. Its potential in drug development and industrial applications continues to drive research and innovation.
Properties
IUPAC Name |
methyl 7-fluoro-4-methoxy-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO3/c1-15-9-4-3-7(12)10-6(9)5-8(13-10)11(14)16-2/h3-5,13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBVMTKGHOJWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.